Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
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Overview
Description
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and biochemical research. It features a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for studying carbohydrate interactions and developing therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside ring are protected using benzyl groups to prevent unwanted reactions.
Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group through acetylation.
Allylation: The 3-position hydroxyl group is allylated using allyl bromide in the presence of a base such as sodium hydride.
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using automated reactors for precise control of reaction conditions and employing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for amine formation.
Substitution: Use of nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: Studied for its interactions with proteins and enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways: It can inhibit or modify the activity of these enzymes, affecting the synthesis and breakdown of glycans.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-alpha-D-glucopyranoside
- Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside is unique due to its specific functional groups and their positions on the glucopyranoside ring. This structural uniqueness allows it to interact differently with biological molecules compared to similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-4-10-25-18-16(20-13(2)21)19(23-3)26-15(17(18)22)12-24-11-14-8-6-5-7-9-14/h4-9,15-19,22H,1,10-12H2,2-3H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMRSCAPZVOLHO-FVVUREQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553882 |
Source
|
Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116981-28-3 |
Source
|
Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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